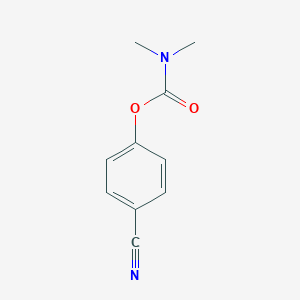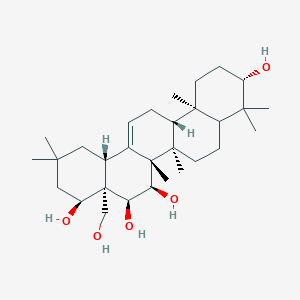
4-Cyanophenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanophenyl dimethylcarbamate, also known as CDC, is a widely used carbamate insecticide. It belongs to the family of N-methyl carbamates, which are commonly used in agriculture to control pests. CDC is known for its broad-spectrum activity against a wide range of insect pests, making it a popular choice for farmers and pest control professionals.
作用机制
4-Cyanophenyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the insect's nervous system, causing overstimulation and ultimately paralysis.
Biochemical and Physiological Effects:
4-Cyanophenyl dimethylcarbamate has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal functioning of the insect's nervous system, leading to paralysis and death. It also affects the insect's metabolism, causing a decrease in energy production and a buildup of toxic byproducts.
实验室实验的优点和局限性
4-Cyanophenyl dimethylcarbamate has several advantages and limitations for use in lab experiments. Its broad-spectrum activity makes it useful for studying the effects of pesticides on a wide range of insect pests. However, its toxicity to non-target organisms can make it difficult to use in certain experiments. Additionally, its high solubility in organic solvents can make it difficult to handle and store.
未来方向
There are several future directions for research on 4-Cyanophenyl dimethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the mechanisms of pesticide resistance in insects, which could lead to the development of new strategies for pest control. Finally, there is a need for more research on the environmental impact of 4-Cyanophenyl dimethylcarbamate and other pesticides, particularly on non-target organisms and ecosystems.
合成方法
4-Cyanophenyl dimethylcarbamate can be synthesized by reacting 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white crystalline solid that is highly soluble in organic solvents.
科学研究应用
4-Cyanophenyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used to study the effects of pesticides on the environment, the toxicity of pesticides to non-target organisms, and the mechanisms of pesticide resistance in insects.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.2 g/mol |
IUPAC 名称 |
(4-cyanophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
InChI 键 |
RVNOLYCJCKJRMO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
规范 SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)







![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)